

## CAS number and chemical properties of (E)-Octinoxate-13C,d3

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Compound of Interest		
Compound Name:	(E)-Octinoxate-13C,d3	
Cat. No.:	B12407992	Get Quote

## In-Depth Technical Guide: (E)-Octinoxate-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical applications of **(E)-Octinoxate-13C,d3**, an isotopically labeled form of the common UV filter, Octinoxate. This document is intended for use by researchers and professionals in drug development and related scientific fields.

### **Chemical Properties and Identification**

**(E)-Octinoxate-13C,d3** is a stable isotope-labeled version of (E)-Octinoxate, designed for use as an internal standard in quantitative analyses. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass difference for mass spectrometry-based detection, without significantly altering the chemical behavior of the molecule.

Table 1: Chemical and Physical Properties of (E)-Octinoxate-13C,d3 and related compounds.

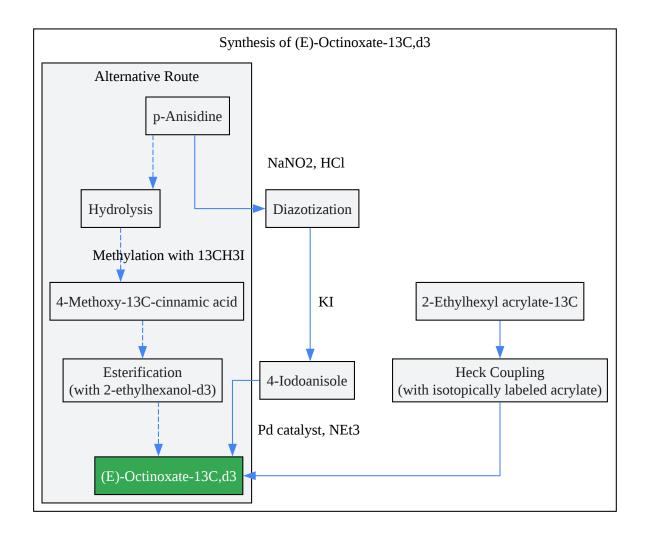


Property	(E)-Octinoxate- 13C,d3	Octinoxate-d3	(E)-Octinoxate (unlabeled)
CAS Number	2734919-82-3[1]	Not specified	5466-77-3
Molecular Formula	C17 <sup>13</sup> CH23D3O3	C18H23D3O3	C18H26O3
Molecular Weight	294.42 g/mol (approx.)	293.42 g/mol	290.42 g/mol
Appearance	Not specified	Not specified	Colorless to pale yellow viscous liquid
Solubility	Soluble in DMSO (60 mg/mL with ultrasonic and warming)[1]	Not specified	Insoluble in water
Storage Conditions	Store at -80°C for up to 6 months or -20°C for up to 1 month[1][2]	Not specified	Stable under recommended storage conditions

## **Synthesis Workflow**

The synthesis of **(E)-Octinoxate-13C,d3** involves the incorporation of stable isotopes into the octinoxate molecule. A common strategy for synthesizing isotopically labeled esters like octinoxate is through a multi-step process that can be adapted from established methods for the unlabeled compound. A logical workflow for this synthesis is outlined below.





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Caption: A logical workflow for the synthesis of **(E)-Octinoxate-13C,d3**.

# **Experimental Protocols**

Quantitative Analysis of Octinoxate using LC-MS/MS with (E)-Octinoxate-13C,d3 as an Internal Standard



This protocol provides a general framework for the quantification of octinoxate in biological matrices, such as plasma or urine, using **(E)-Octinoxate-13C,d3** as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[3][4]

#### 3.1.1. Sample Preparation (Liquid-Liquid Extraction)

- To 100 μL of the biological sample (e.g., plasma), add 50 μL of the internal standard working solution ((E)-Octinoxate-13C,d3 in acetonitrile).
- Add 50 μL of 1 M ammonium formate (pH 3) to acidify the sample.
- Add 650 μL of methyl tert-butyl ether (MTBE) as the extraction solvent.
- Vortex the mixture for 20 minutes to ensure thorough extraction.
- Centrifuge the sample to separate the organic and aqueous layers.
- Transfer approximately 420 μL of the upper organic layer to a clean microtube.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitute the dried extract in 200 μL of a 40:60 (v/v) acetonitrile/water mixture.
- Inject a 5 μL aliquot of the reconstituted sample into the LC-MS/MS system.[5]

#### 3.1.2. LC-MS/MS Conditions

- Liquid Chromatography (LC):
  - Column: A suitable reversed-phase column (e.g., C18).
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in acetonitrile.
  - Flow Rate: 0.6 mL/min.

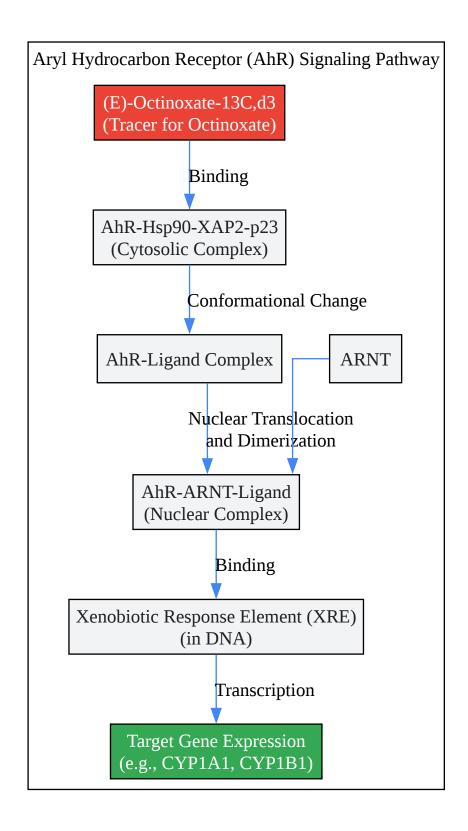


- Gradient: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is typically used to separate octinoxate from matrix components. A representative gradient could be:
  - 0-2.5 min: Increase from 40% B to 60% B.
  - 2.5-2.6 min: Increase to 100% B.
  - 2.6-3.9 min: Hold at 100% B.
  - 3.9-4.0 min: Return to 40% B.
  - 4.0-4.5 min: Re-equilibration at 40% B.[5]
- Column Temperature: 40°C.
- Autosampler Temperature: 10°C.
- Mass Spectrometry (MS/MS):
  - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  - Detection: Multiple Reaction Monitoring (MRM).
  - MRM Transitions:
    - Octinoxate: Precursor ion (m/z) -> Product ion (m/z) to be determined empirically.
    - **(E)-Octinoxate-13C,d3**: Precursor ion (m/z) -> Product ion (m/z) to be determined empirically (precursor will be higher than the unlabeled analyte).

### **Signaling Pathway Involvement**

The parent compound, octinoxate, has been shown to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that plays a role in regulating the expression of genes involved in xenobiotic metabolism.[6][7][8] (E)-Octinoxate-13C,d3, as a tracer, can be instrumental in studying the metabolism and fate of octinoxate and its interaction with such pathways.





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Caption: The role of octinoxate in the Aryl Hydrocarbon Receptor (AhR) signaling pathway.



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